Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one
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Overview
Description
Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one is a heterocyclic compound that features a fused ring system combining pyridine and oxazine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent such as acetic anhydride . The reaction conditions often require heating and the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic attack.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . The pathways involved include the modulation of chromatin structure and regulation of transcription factors .
Comparison with Similar Compounds
Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one can be compared with other similar heterocyclic compounds such as:
Pyrido[2,1-c][1,4]oxazine: Similar structure but lacks the hexahydro modification.
Benzoxazine: Contains a benzene ring fused with an oxazine ring, differing in the aromatic system.
Dihydrobenzoxazinone: Features a partially saturated oxazine ring, differing in the degree of saturation.
Uniqueness: this compound is unique due to its specific ring fusion and the presence of both pyridine and oxazine moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
38384-83-7 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1,6,7,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-4-one |
InChI |
InChI=1S/C8H13NO2/c10-8-6-11-5-7-3-1-2-4-9(7)8/h7H,1-6H2 |
InChI Key |
VMMIYPDSIDFQQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)COCC2=O |
Origin of Product |
United States |
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